molecular formula C15H18O5 B11848381 Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate

Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate

Cat. No.: B11848381
M. Wt: 278.30 g/mol
InChI Key: OGIPCOMAKFBDCV-UHFFFAOYSA-N
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Description

Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate is a synthetic organic compound belonging to the indene family It is characterized by the presence of methoxy groups and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the methylation of 4,5,6-trimethoxy-1H-indene-2-carboxylic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy groups and the indene core structure can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate is unique due to its specific arrangement of methoxy groups and the indene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate

InChI

InChI=1S/C15H18O5/c1-8-10(15(16)20-5)6-9-7-11(17-2)13(18-3)14(19-4)12(8)9/h7H,6H2,1-5H3

InChI Key

OGIPCOMAKFBDCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2=CC(=C(C(=C12)OC)OC)OC)C(=O)OC

Origin of Product

United States

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